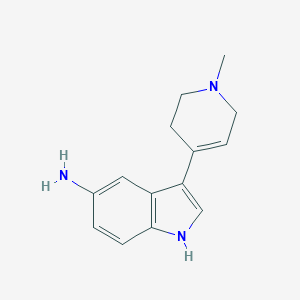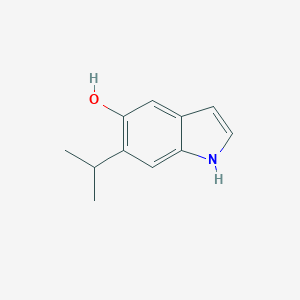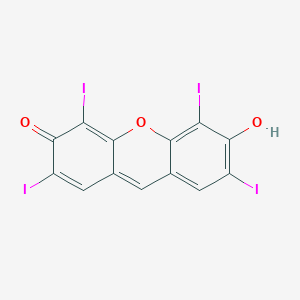
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Overview
Description
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is a chemical compound with the molecular formula C13H4I4O3 . It has an average mass of 929.663 Da and a monoisotopic mass of 927.509277 Da . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is characterized by the presence of iodine and hydroxyl groups attached to a xanthen-3-one backbone . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Electrophilic Reactivity Analysis : A study by Ferreira et al. (2012) explored the electrophilic reactivity of related xanthene compounds, providing insights into the molecular electrophilicity and reactivity in extended conjugated systems, which can have implications in various chemical applications (Ferreira et al., 2012).
PhotoCORM Applications : Antony et al. (2013) introduced 6-Hydroxy-3-oxo-3H-xanthen-9-carboxylic acid as a transition-metal-free carbon monoxide releasing molecule activated by visible light. This water-soluble fluorescein analogue has potential applications in photochemical studies and biological systems (Antony et al., 2013).
Fluorescence Probes for Reactive Oxygen Species : Setsukinai et al. (2003) developed novel fluorescence probes based on xanthene derivatives to detect highly reactive oxygen species. These compounds are significant for studying the roles of reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).
Photoinitiation in Polymerization : Ścigalski and Pa̧czkowski (2005) investigated xanthene dyes in free-radical polymerization initiation systems, showcasing their use in photoinitiated polymerization processes (Ścigalski & Pa̧czkowski, 2005).
Ion Selective Electrodes : Yari et al. (2006) utilized a xanthone derivative in creating a polyvinylchloride membrane electrode for aluminum ions, demonstrating its application in electrochemical sensors (Yari et al., 2006).
Corrosion Inhibition in Mild Steel : Arrousse et al. (2021) conducted a study on the synthesis of methyl and ethyl esters of 6-hydroxy-3-oxo-3H-xanthen-9-yl benzoate, demonstrating their effectiveness as corrosion inhibitors in acidic environments (Arrousse et al., 2021).
Green Synthesis in Organic Chemistry : Jindal et al. (2014) developed a green route for synthesizing thieno[2,3-c]xanthen-6-ones, contributing to environmentally friendly methods in organic synthesis (Jindal et al., 2014).
properties
IUPAC Name |
6-hydroxy-2,4,5,7-tetraiodoxanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4I4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKHBHIMPFUQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4I4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



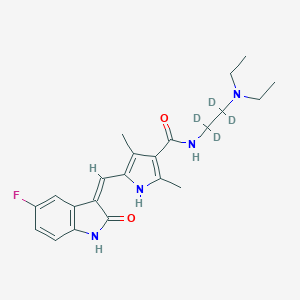
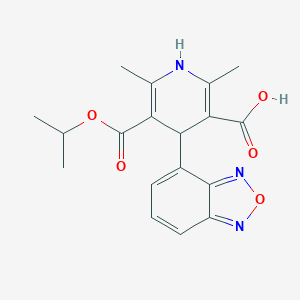
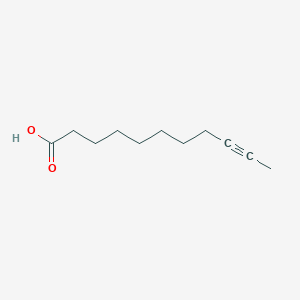
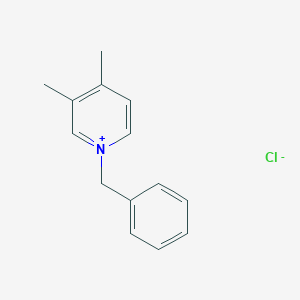
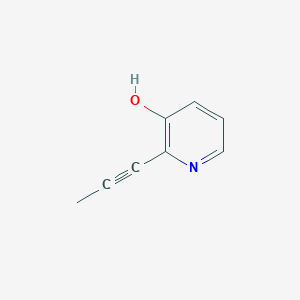
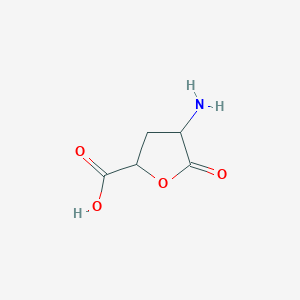
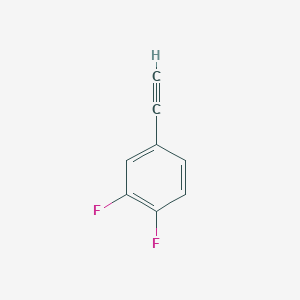
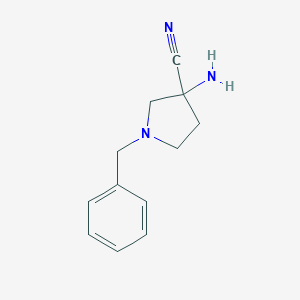
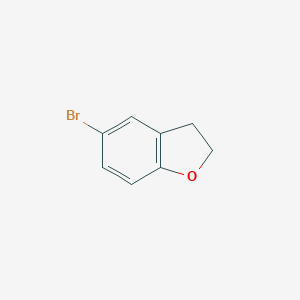
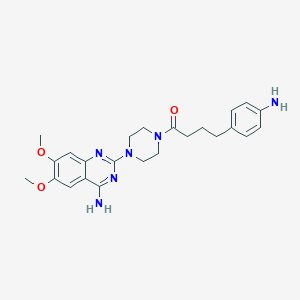
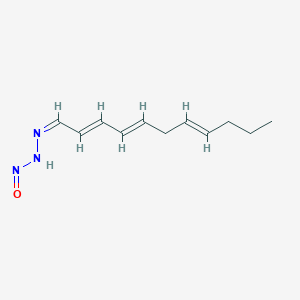
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
